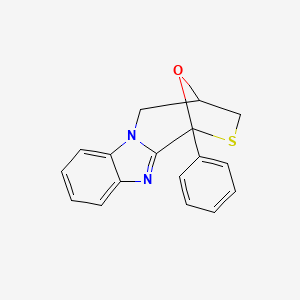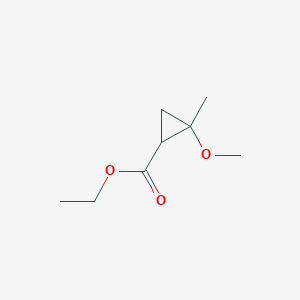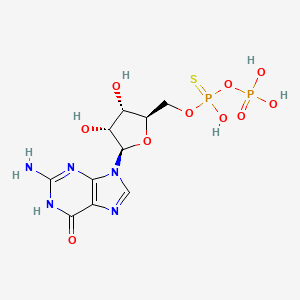
Guanosine 5'-O-(1-thiodiphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-O-(1-thiodiphosphate) is a sulfur-containing nucleotide analog of guanosine diphosphate. This compound is known for its role as a non-hydrolyzable analog of guanosine diphosphate, which makes it valuable in biochemical and pharmacological research. It is often used to study G-protein-coupled receptor signaling pathways due to its ability to inhibit G-protein activation by guanosine triphosphate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-O-(1-thiodiphosphate) typically involves the thiophosphorylation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group . The reaction is usually carried out in an anhydrous solvent such as acetonitrile, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of guanosine 5’-O-(1-thiodiphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is optimized to handle large volumes, often employing high-performance liquid chromatography (HPLC) for final product isolation .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5’-O-(1-thiodiphosphate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or reduced to form thiols under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used to oxidize the sulfur atom.
Reducing Agents: Dithiothreitol (DTT) or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Guanosine 5’-O-(1-thiodiphosphate) has a wide range of applications in scientific research:
Biochemistry: It is used to study G-protein-coupled receptor signaling pathways by inhibiting G-protein activation.
Pharmacology: The compound is employed in drug discovery to investigate the mechanisms of action of various pharmacological agents.
Molecular Biology: It is used in studies involving nucleotide-binding proteins and enzymes.
Wirkmechanismus
Guanosine 5’-O-(1-thiodiphosphate) exerts its effects by acting as a competitive inhibitor of guanosine triphosphate. It binds to the guanosine triphosphate-binding site on G-proteins, preventing the activation of these proteins by guanosine triphosphate . This inhibition disrupts downstream signaling pathways, making it a valuable tool for studying G-protein-coupled receptor functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-O-(2-thiodiphosphate): Another sulfur-containing analog of guanosine diphosphate, but with the sulfur atom in a different position.
Guanosine 5’-triphosphate: The natural triphosphate form of guanosine, which is hydrolyzable and activates G-proteins.
Adenosine 5’-O-(1-thiodiphosphate): A similar compound with adenosine instead of guanosine, used in analogous studies.
Uniqueness
Guanosine 5’-O-(1-thiodiphosphate) is unique due to its non-hydrolyzable nature, which allows it to act as a stable inhibitor of G-protein activation. This property makes it particularly useful in studies where prolonged inhibition of G-protein signaling is required .
Eigenschaften
CAS-Nummer |
71783-24-9 |
|---|---|
Molekularformel |
C10H15N5O10P2S |
Molekulargewicht |
459.27 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,27?/m1/s1 |
InChI-Schlüssel |
BMFDWNNPPWNUAM-PIORMBHWSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


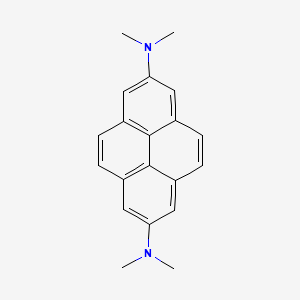
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)


![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
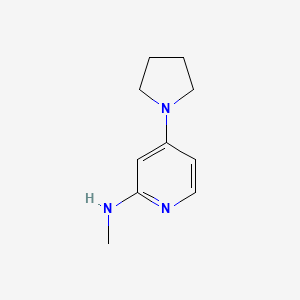
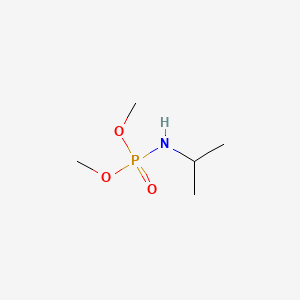



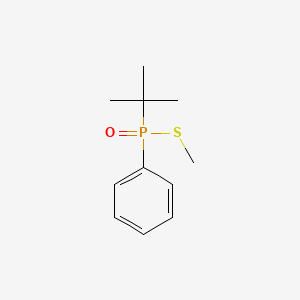
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
